CP-640186 is a synthetic, isozyme-nonselective inhibitor of ACC, a key enzyme involved in fatty acid synthesis. [] It is a potent, reversible, uncompetitive inhibitor of both ACC1 and ACC2 isoforms. [] While initially investigated for its potential in treating metabolic disorders like type 2 diabetes, CP-640186 has emerged as a valuable tool in studying lipid metabolism and its impact on various cellular processes. [, , , , , , , , , ]
CP 640186 was developed by Pfizer as part of their drug discovery program targeting acetyl-CoA carboxylase. It is classified as an allosteric inhibitor, which means it binds to a site other than the active site of the enzyme, leading to a conformational change that inhibits its activity. The compound has demonstrated IC₅₀ values of approximately 53 nM and 61 nM for rat liver acetyl-CoA carboxylase types ACC1 and ACC2, respectively .
The synthesis of CP 640186 involves several key steps:
This multi-step synthesis showcases the complexity involved in creating a selective inhibitor with desired biological activity.
The molecular formula for CP 640186 is C₃₀H₃₅N₃O₃, with a molecular weight of approximately 485.63 g/mol. The compound features a bipiperidine structure linked to an anthracene moiety, contributing to its ability to interact selectively with acetyl-CoA carboxylase.
Key structural characteristics include:
The three-dimensional structure can be visualized through molecular modeling software, revealing the binding interactions within the enzyme's active site .
CP 640186 primarily acts through uncompetitive inhibition of acetyl-CoA carboxylase. This means that its binding decreases the enzyme's activity regardless of substrate concentration. The inhibition mechanism involves conformational changes in the enzyme that prevent substrate access to the active site .
CP 640186 inhibits fatty acid synthesis by targeting acetyl-CoA carboxylase, which is essential for converting acetyl-CoA into malonyl-CoA—a critical step in fatty acid biosynthesis. By inhibiting this enzyme, CP 640186 reduces malonyl-CoA levels, subsequently decreasing fatty acid synthesis.
Data from studies indicate that this compound effectively reduces lipid accumulation in various cellular models, supporting its potential use in treating metabolic disorders .
These properties are crucial for understanding how CP 640186 behaves in biological systems.
CP 640186 has significant potential in research related to:
CP-640186 (chemical name: (3R)-1′-(Anthracene-9-carbonyl)-3-(morpholine-4-carbonyl)-1,4′-bipiperidine) is a synthetic small molecule with the empirical formula C₃₀H₃₅N₃O₃ and a molecular weight of 485.62 g/mol for the freebase form [1] [3]. As a hydrochloride salt (CP-640186·HCl; CAS 591778-70-0), its molecular weight increases to 522.08 g/mol [5]. The compound features a stereospecific (R)-configuration at the 3-position of the bipiperidine core, which is critical for its biological activity. It appears as a light yellow to light brown solid with moderate solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) but limited aqueous solubility [1] [9]. The structure integrates three key moieties: an anthracenyl group for hydrophobic interactions, a bipiperidine scaffold for target engagement, and a morpholinyl carbonyl group enhancing polarity [6] [9].
Table 1: Physicochemical Parameters of CP-640186
Property | Value |
---|---|
Molecular Formula (Freebase) | C₃₀H₃₅N₃O₃ |
Molecular Weight | 485.62 g/mol |
CAS Number (Freebase) | 591778-68-6 |
Appearance | Light yellow to light brown solid |
Solubility (DMSO) | 100 mg/mL (205.92 mM) |
LogP (Predicted) | ~3.5 (indicating moderate lipophilicity) |
CP-640186 exhibits potent, balanced inhibition against both major mammalian ACC isoforms. It demonstrates IC₅₀ values of 53 nM against rat liver ACC1 and 61 nM against rat skeletal muscle ACC2 [1] [4] [7]. This dual inhibition profile is conserved across species, with similar potency observed against human, mouse, and monkey ACC enzymes [8]. In cellular models, CP-640186 inhibits fatty acid synthesis in human HepG2 hepatoma cells with an IC₅₀ of 0.84 μM, and triglyceride synthesis with an IC₅₀ of 1.8 μM [1] [7]. The inhibition kinetics are characterized as uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate, indicating direct interaction with the carboxyltransferase (CT) active site rather than allosteric sites [7] [9].
Table 2: Inhibitory Potency of CP-640186 Against ACC Isoforms
Target | IC₅₀ (nM) | Biological Source | Assay Type |
---|---|---|---|
ACC1 | 53 | Rat liver | Enzyme activity |
ACC2 | 61 | Rat skeletal muscle | Enzyme activity |
Fatty Acid Synthesis | 840 | Human HepG2 cells | Cellular metabolism |
Triglyceride Synthesis | 1,800 | Human HepG2 cells | Cellular metabolism |
Crystallographic studies reveal that CP-640186 binds at the dimer interface of the ACC CT domain, specifically within the biotin-binding pocket. The human ACC2 CT domain-CP-640186 complex (PDB ID: 3FF6) shows the anthracenyl group inserted into a hydrophobic cleft formed by residues Ala-1964, Lys-1967, Glu-2230, and Glu-2232 [2] [10]. The bipiperidine moiety interacts with conserved residues Gly-2162 and Glu-2230 through hydrogen bonding and van der Waals contacts, while the morpholine carbonyl group stabilizes the complex via water-mediated hydrogen bonds [2] [6]. This binding mode blocks biotin access to the catalytic site, preventing carboxyl group transfer from carboxybiotin to acetyl-CoA [10]. Notably, the binding site exhibits subtle structural differences between human and yeast ACC CT domains, explaining species-specific variations in inhibitor sensitivity [10].
Table 3: Key Binding Interactions in the ACC CT Domain
Structural Region | Residues Involved | Interaction Type |
---|---|---|
Hydrophobic Pocket | Ala-1964, Lys-1967 | Van der Waals/π-stacking |
Catalytic Interface | Glu-2230, Glu-2232 | Hydrogen bonding |
Biotin Recognition Site | Gly-2162 | Conformational stabilization |
Dimer Interface | Helices from both monomers | Structural anchoring |
Therapeutic Implications and Research Applications
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7